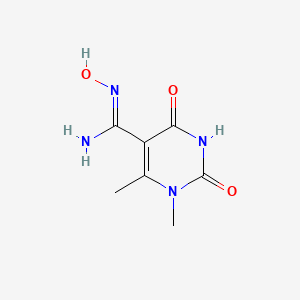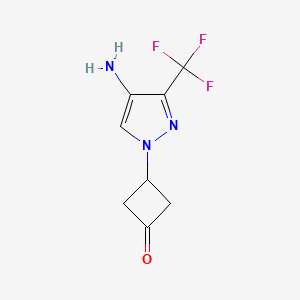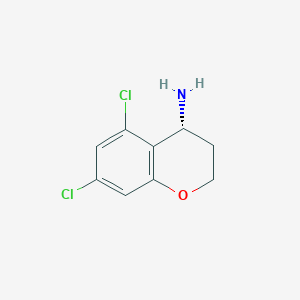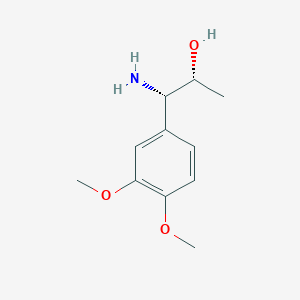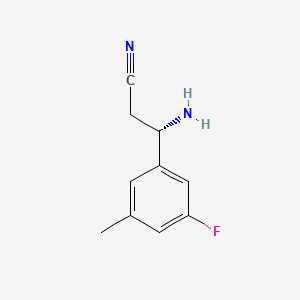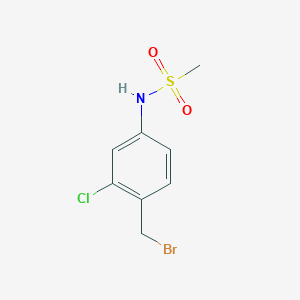
N-(4-(Bromomethyl)-3-chlorophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(Bromomethyl)-3-chlorophenyl)methanesulfonamide is an organosulfur compound that contains both bromine and chlorine atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and chlorine atoms in the aromatic ring makes it a versatile intermediate for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Bromomethyl)-3-chlorophenyl)methanesulfonamide typically involves the reaction of 4-(bromomethyl)-3-chlorobenzene with methanesulfonamide. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
N-(4-(Bromomethyl)-3-chlorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Sulfonyl derivatives are formed.
Reduction: Amines are produced.
科学的研究の応用
N-(4-(Bromomethyl)-3-chlorophenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of N-(4-(Bromomethyl)-3-chlorophenyl)methanesulfonamide involves its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of the bromomethyl and chlorophenyl groups allows for specific binding interactions with target proteins, leading to changes in their activity.
類似化合物との比較
Similar Compounds
N-(4-Bromophenyl)methanesulfonamide: Lacks the chlorine atom, making it less versatile for certain chemical modifications.
N-(4-Chlorophenyl)methanesulfonamide: Lacks the bromine atom, which affects its reactivity in nucleophilic substitution reactions.
N-(4-(Bromomethyl)phenyl)methanesulfonamide: Similar structure but without the chlorine atom, leading to different reactivity and applications.
Uniqueness
N-(4-(Bromomethyl)-3-chlorophenyl)methanesulfonamide is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and allow for a wide range of chemical modifications. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications.
特性
分子式 |
C8H9BrClNO2S |
|---|---|
分子量 |
298.59 g/mol |
IUPAC名 |
N-[4-(bromomethyl)-3-chlorophenyl]methanesulfonamide |
InChI |
InChI=1S/C8H9BrClNO2S/c1-14(12,13)11-7-3-2-6(5-9)8(10)4-7/h2-4,11H,5H2,1H3 |
InChIキー |
CTYQYZNCRPQVFK-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



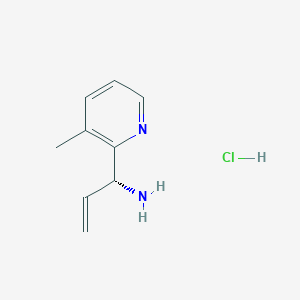
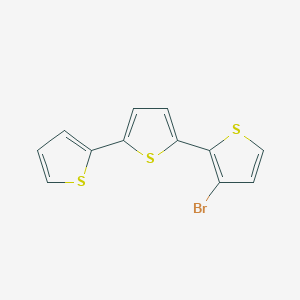
![N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13050842.png)
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)
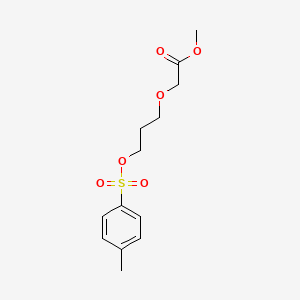
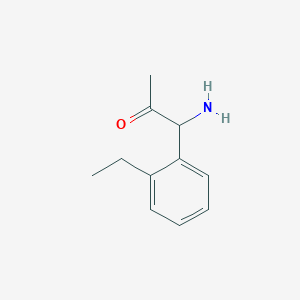
![5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B13050869.png)
